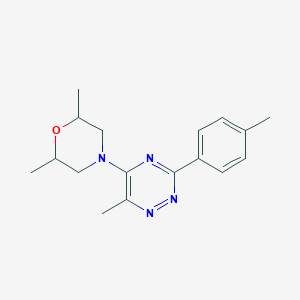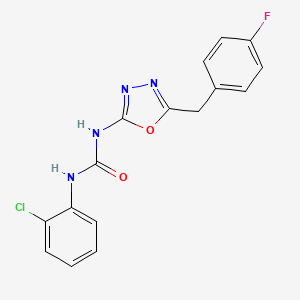
4-(3-methylbutyl)benzenesulfonyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-methylbutyl)benzenesulfonyl Chloride is a biochemical compound with the molecular formula C11H15ClO2S and a molecular weight of 246.75 . It is primarily used for research purposes .
Chemical Reactions Analysis
Benzenesulfonyl chloride, a compound similar to this compound, reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively . The specific chemical reactions involving this compound are not specified in the sources retrieved.Physical And Chemical Properties Analysis
This compound has a molecular weight of 246.75 . Detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources retrieved.Aplicaciones Científicas De Investigación
Solid-Phase Synthesis Applications
Benzenesulfonyl chlorides, including derivatives like 2/4-nitrobenzenesulfonyl chlorides, serve as key intermediates in solid-phase synthesis, facilitating the production of diverse privileged scaffolds through different chemical transformations. These processes often involve polymer-supported benzenesulfonamides, highlighting the versatility of sulfonyl chlorides in synthesizing complex molecules (Fülöpová & Soural, 2015).
Friedel-Crafts Sulfonylation
The compound has been utilized in Friedel-Crafts sulfonylation reactions, showcasing its ability to act under ambient conditions to produce diaryl sulfones with almost quantitative yields. This application underscores the compound's role in enhancing reactivity and facilitating the synthesis of sulfone derivatives in non-conventional reaction media (Nara, Harjani, & Salunkhe, 2001).
Nucleophilic Attack at Sulfur
Research on solvolyses reactions of benzenesulfonyl chlorides in various solvents has provided insights into their reaction mechanisms, particularly the concerted bimolecular displacement mechanism. These studies contribute to a deeper understanding of the reactivity and potential applications of benzenesulfonyl chloride derivatives in synthetic chemistry (Kevill & D’Souza, 1999).
Green Chemistry Applications
The use of benzenesulfonyl chlorides in palladium-catalyzed desulfitative C-H bond arylation of heteroarenes has been explored, highlighting the role of these compounds in promoting sustainable chemistry practices. The reactions proceed in green solvents or even under solvent-free conditions, demonstrating the compound's adaptability to environmentally friendly synthesis methods (Hfaiedh et al., 2015).
Structural and Kinetic Studies
Investigations into the synthesis, crystal structure, and kinetic behavior of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride provide valuable data on their molecular-electronic structure and reaction kinetics. Such studies are crucial for designing new molecules with specific properties and reactivities (Rublova et al., 2017).
Safety and Hazards
Benzenesulfonyl chloride, a compound similar to 4-(3-methylbutyl)benzenesulfonyl Chloride, is classified as harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It is recommended to avoid release to the environment, wear protective gloves/clothing/eye protection/face protection, and to wash skin thoroughly after handling . In case of ingestion or contact with skin or eyes, immediate medical attention is required .
Propiedades
IUPAC Name |
4-(3-methylbutyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2S/c1-9(2)3-4-10-5-7-11(8-6-10)15(12,13)14/h5-9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWTVBUSXZKFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=CC=C(C=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(4-Chloro-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2653761.png)
![N-Methyl-N-[2-[[4-(2-methylphenyl)oxan-4-yl]methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2653762.png)
![3-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2653763.png)
![N-[1-(4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2653766.png)
![N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide](/img/structure/B2653767.png)

![N-(1,3-benzodioxol-5-yl)-2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2653771.png)
![Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylate;dihydrochloride](/img/structure/B2653772.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2653774.png)
![1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B2653775.png)
![(3E)-1,1,1-trifluoro-4-[(2-oxo-2-phenylethyl)amino]pent-3-en-2-one](/img/structure/B2653777.png)

![6-Cyclopropyl-2-[[1-[4-(dimethylamino)benzoyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2653781.png)